Benzo[a]naphtho[8,1,2-cde]naphthacene
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry
Polycyclic aromatic hydrocarbons are a class of organic compounds composed of multiple fused aromatic rings. mdpi.com They are formed through the incomplete combustion of organic materials and are found in fossil fuels. mdpi.com The chemical behavior of PAHs is governed by their extended π-electron systems, which are responsible for their characteristic aromaticity and reactivity. As the number of fused rings increases, the electronic properties of PAHs can change significantly, leading to variations in their absorption and emission spectra, as well as their electrochemical behavior.
Benzo[a]naphtho[8,1,2-cde]naphthacene, as a large PAH, is expected to exhibit properties that are characteristic of highly conjugated systems. The extensive delocalization of π-electrons across its molecular framework is predicted to result in a small HOMO-LUMO gap, making it a candidate for investigation in organic electronics.
Significance of Extended Fused Aromatic Ring Systems in Contemporary Chemical Science
Extended fused aromatic ring systems are at the forefront of materials science research due to their potential applications in organic electronics, photonics, and nanotechnology. The ability to synthesize and functionalize large PAHs allows for the tuning of their electronic properties, leading to the development of novel organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.
The planar and rigid structure of many large PAHs facilitates strong π-π stacking interactions, which are crucial for charge transport in organic electronic devices. Furthermore, the unique photophysical properties of these molecules, such as high fluorescence quantum yields and tunable emission wavelengths, make them attractive for use in sensing and imaging applications.
Overview of Advanced Research Trajectories on Complex Naphthacene-based Architectures
Naphthacene (B114907) and its derivatives are a subset of PAHs that have been extensively studied for their semiconductor properties. Research in this area is focused on the design and synthesis of novel naphthacene-based architectures with enhanced performance and stability. Key research trajectories include:
Modification of the Naphthacene Core: The introduction of functional groups onto the naphthacene backbone can significantly alter its electronic properties and solid-state packing, leading to improved device performance.
Development of Non-planar Architectures: While many PAHs are planar, the synthesis of non-planar or "contorted" aromatic systems has gained attention. These molecules can exhibit unique photophysical properties and may overcome some of the limitations of their planar counterparts, such as poor solubility.
Supramolecular Assembly: The controlled self-assembly of naphthacene-based molecules into well-defined nanostructures is a promising approach for the fabrication of high-performance organic electronic devices.
While specific research on this compound is not widely reported, its complex, fused-ring structure places it at the intersection of these advanced research areas. Future studies may explore its synthesis, characterize its fundamental properties, and evaluate its potential in materials science applications.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₈H₁₆ | researchgate.net |
| Molecular Weight | 352.4266 g/mol | researchgate.net |
| CAS Number | 192-70-1 | researchgate.net |
| Alternative Name | Benzo(e)naphtho(2,3-a)pyrene | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
heptacyclo[14.10.2.03,12.05,10.013,27.020,28.021,26]octacosa-1,3,5,7,9,11,13(27),14,16(28),17,19,21,23,25-tetradecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16/c1-2-7-19-15-25-20(14-18(19)6-1)16-26-22-10-4-3-9-21(22)23-11-5-8-17-12-13-24(25)28(26)27(17)23/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVOPXRNZORJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C6=CC=CC=C6C7=CC=CC(=C75)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172754 | |
| Record name | Benzo(a)naphtho(8,1,2-cde)naphthacene | |
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Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192-70-1 | |
| Record name | Benzo[a]naphtho[8,1,2-cde]naphthacene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192-70-1 | |
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| Record name | Benzo(e)naphtho(2,3-a)pyrene | |
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| Record name | Benzo[e]naphtho[2,3-a]pyrene | |
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| Record name | Benzo(a)naphtho(8,1,2-cde)naphthacene | |
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| Record name | BENZO(E)NAPHTHO(2,3-A)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for Benzo a Naphtho 8,1,2 Cde Naphthacene and Analogues
Retrosynthetic Dissection of Benzo[a]naphtho[8,1,2-cde]naphthacene Scaffolds
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a complex PAH like this compound, this process involves identifying key bond disconnections that correspond to reliable and high-yielding forward reactions.
A plausible retrosynthetic strategy for this compound would involve disconnecting the molecule at the fused ring junctions. Key strategies could include:
Diels-Alder Cycloaddition: This powerful ring-forming reaction is a cornerstone of PAH synthesis. The target molecule can be envisioned as an adduct of a diene and a dienophile. For instance, a key disconnection could involve a retro-Diels-Alder reaction, breaking the molecule down into a large polycyclic diene and a suitable dienophile, such as an aryne.
Scholl Reaction: This oxidative cyclodehydrogenation reaction is widely used for the final aromatization step in the synthesis of large PAHs. Retrosynthetically, this involves cleaving C-C bonds that are formed in the forward sense via intramolecular aryl-aryl coupling. This would lead to more flexible, non-planar precursors that are easier to synthesize.
Annulation Strategies: Disconnections can be made based on annulation reactions, where a new ring is fused onto an existing aromatic core. This could involve breaking down the target molecule into a substituted pyrene or naphthacene (B114907) derivative and a precursor that would form the additional fused rings.
A simplified representation of a retrosynthetic approach is shown in the table below:
| Target Molecule | Key Disconnection Strategy | Precursor Scaffolds |
| This compound | Retro-Scholl Reaction | Polyphenylene precursors |
| This compound | Retro-Diels-Alder Reaction | A polycyclic aromatic diene and an aryne |
| This compound | Retro-Annulation | A functionalized pyrene or naphthacene derivative |
Multi-Step Organic Reaction Sequences for Core Synthesis
The synthesis of the core structure of this compound would undoubtedly be a multi-step process, requiring careful planning and execution of each reaction.
Precursor Identification and Synthesis Strategies
The identification and synthesis of suitable precursors are critical for the successful construction of the target molecule. Based on the retrosynthetic analysis, potential precursors could include functionalized pyrene, chrysene, or benzanthracene derivatives.
Strategies for precursor synthesis often involve:
Suzuki and Negishi Cross-Coupling Reactions: These palladium-catalyzed reactions are instrumental in forming C-C bonds between aromatic rings, allowing for the assembly of complex polyphenylene precursors.
Grignard and Organolithium Reactions: These classic organometallic reactions are used to introduce aryl groups and build up the carbon skeleton of the precursors.
Friedel-Crafts Acylation and Alkylation: These reactions are used to introduce functional groups and side chains onto aromatic rings, which can then be elaborated into fused rings.
Directed Annulation and Ring-Closing Approaches
Once suitable precursors are in hand, the next crucial step is the formation of the fused ring system. This is typically achieved through directed annulation and ring-closing reactions.
Palladium-Catalyzed Annulation: Palladium catalysts can be used to effect intramolecular C-H activation and C-C bond formation, leading to the closure of new rings.
Acid-Catalyzed Cyclization: Strong acids like methanesulfonic acid or polyphosphoric acid can promote the intramolecular cyclization of precursors containing appropriate functional groups, such as ketones or alcohols.
Photocyclization: In some cases, photochemical methods can be employed to induce ring closure through the formation of new C-C bonds.
Advanced Condensation Reactions for Oligomeric Aromatic Hydrocarbon Assembly
One of the most powerful methods in this category is the Scholl reaction . This reaction involves the use of a Lewis acid (e.g., FeCl₃, AlCl₃) and an oxidant to induce intramolecular aryl-aryl coupling. While highly effective for forming multiple bonds and creating large, planar PAHs, the Scholl reaction can sometimes suffer from a lack of regioselectivity and harsh reaction conditions.
Regioselective Functionalization Techniques During Synthesis
Techniques to achieve regioselective functionalization include:
Directing Groups: The use of directing groups can control the position of incoming electrophiles or the site of C-H activation. These groups can later be removed or converted into other functionalities.
Steric Hindrance: The strategic placement of bulky substituents can block certain reactive sites and direct reactions to less hindered positions.
Electronic Effects: The inherent electronic properties of the aromatic rings can be exploited to control the regioselectivity of reactions. Electron-donating groups activate the ortho and para positions, while electron-withdrawing groups direct incoming electrophiles to the meta position.
Methodologies for Purification and Isolation of this compound
The purification of large PAHs like this compound can be challenging due to their low solubility and high tendency to aggregate. A combination of techniques is often required to obtain the pure compound.
| Purification Technique | Principle | Application for PAHs |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Alumina and silica (B1680970) gel are commonly used stationary phases. Gradient elution with a mixture of polar and non-polar solvents is often employed. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. | Reverse-phase HPLC with C18 columns is a powerful tool for separating complex mixtures of PAHs. |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Finding a suitable solvent or solvent system is crucial for successful recrystallization of large PAHs. |
| Sublimation | Purification of a solid by heating it to a vapor phase and then condensing the vapor back into a solid on a cold surface. | This technique is particularly useful for purifying non-volatile, thermally stable PAHs. |
The characterization of the final product would rely on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and UV-visible spectroscopy, to confirm its structure and purity.
Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental characterization for the specific chemical compound This compound (CAS Registry Number: 192-70-1) is not available in publicly accessible databases and research publications. nist.gov While the compound is listed in chemical catalogs, indicating its synthesis and availability, the corresponding detailed analytical data required to fulfill the specified article structure has not been published or is not indexed in common scientific search engines.
The search for one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectra, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analyses, and Ultraviolet-Visible (UV-Vis) absorption spectroscopy data for this compound did not yield specific results.
Information is available for other isomers and related polycyclic aromatic hydrocarbons, but due to the strict requirement to focus solely on this compound, this information cannot be used to generate the requested article.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline for this specific compound at this time.
Spectroscopic Characterization and Advanced Analytical Techniques
Fluorescence Emission Spectroscopy in Photophysical Characterization
Fluorescence spectroscopy is a highly sensitive method for investigating the electronic properties of PAHs. ulpgc.es For large, rigid aromatic systems like Benzo[a]naphtho[8,1,2-cde]naphthacene, this technique provides detailed insights into the energy levels of excited states and their relaxation pathways. The fluorescence characteristics of PAHs are heavily influenced by their molecular structure, including the number of benzenoid rings and the presence of substituents. halide-crylink.com
The fluorescence emission spectrum of a large, planar PAH like this compound is expected to exhibit a distinct and well-resolved vibrational (vibronic) fine structure. This structure arises from electronic transitions from the lowest vibrational level of the first excited singlet state (S₁) to various vibrational levels of the ground electronic state (S₀).
The analysis of this fine structure is critical, as the spacing between the vibronic bands in the emission spectrum corresponds to the vibrational frequencies of the molecule in its ground state. bohrium.com The intensity distribution among these bands, known as the Franck-Condon profile, provides information about the geometry change upon electronic excitation. For rigid molecules like PAHs, the 0-0 transition (the transition between the ground vibrational states of S₁ and S₀) is typically the most intense. The progression of peaks at lower energies (longer wavelengths) corresponds to transitions terminating in progressively higher vibrational levels of the ground state. The vibrational spectra of PAHs are known to have features that can be correlated with astrophysical observations, highlighting the fundamental nature of these molecular vibrations. arxiv.org
| Property | Typical Characteristic | Information Gained |
|---|---|---|
| Absorption Spectrum (UV-Vis) | Multiple bands, red-shifted with increasing conjugation. | Provides information on electronic transitions (S₀ → Sₙ). |
| Emission Spectrum (Fluorescence) | Typically blue to green emission; often a mirror image of the lowest energy absorption band. acs.org | Characterizes the S₁ → S₀ transition energy. |
| Vibrational Fine Structure | Well-resolved peaks in non-polar solvents at low temperatures. | Reveals ground-state vibrational frequencies and geometry changes upon excitation. |
| Fluorescence Quantum Yield (ΦF) | Varies widely; often high for rigid, planar molecules. | Measures the efficiency of the fluorescence process versus non-radiative decay. |
| Fluorescence Lifetime (τF) | Typically in the nanosecond range. | Indicates the average time the molecule spends in the excited state before returning to the ground state. |
The photophysical properties of PAHs are highly sensitive to their local environment. Factors such as solvent polarity, temperature, and the presence of quenching agents can significantly alter the fluorescence emission spectrum. nih.gov When dissolved in water or adsorbed on particulate matter, PAHs can undergo photodecomposition when exposed to ultraviolet light. nih.gov
Solvatochromism: The emission wavelength of PAHs can shift depending on the polarity and polarizability of the solvent. While non-polar PAHs generally exhibit weak solvatochromism, subtle shifts can still be observed, providing insight into the interaction between the solute and solvent molecules.
Quenching: The fluorescence intensity can be diminished (quenched) by various processes. For instance, solvents containing heavy atoms (e.g., dichloromethane) can decrease the fluorescence signal through the heavy-atom effect, which promotes intersystem crossing to the triplet state. nih.gov Similarly, interactions with other molecules, such as nitro-containing compounds, can lead to efficient fluorescence quenching, a principle utilized in chemosensor applications. urfu.ru
Matrix Effects: When embedded in complex matrices like crude oil films or atmospheric particles, the fluorescence of PAHs can be influenced by energy transfer processes and interactions with other aromatic species. nih.govnih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Analysis
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize chemical species that have unpaired electrons. For a molecule like this compound, which is a closed-shell molecule, EPR is used to study its radical ions (radical cations or anions) or environmentally persistent free radicals formed from it. acs.org
The radical cation of a PAH can be generated through chemical or electrochemical oxidation, or via radiolysis. aip.org Once formed, the radical species can be analyzed by EPR. The resulting spectrum provides two key pieces of information:
g-factor: This is a dimensionless value that is characteristic of the electronic environment of the unpaired electron. For organic radicals, it is typically close to the free-electron value (~2.0023). Deviations from this value can provide clues about the nature of the radical, such as the presence of heteroatoms or specific orbital contributions.
Hyperfine Coupling: The unpaired electron spin can interact with the magnetic moments of nearby nuclei (typically ¹H). This interaction, known as hyperfine coupling, splits the EPR signal into a multiplet pattern. The number of lines and their spacing (the hyperfine coupling constant, aH) are directly related to the number of equivalent protons interacting with the electron and the magnitude of the spin density at those positions.
For the radical cation of this compound, the analysis of the hyperfine coupling pattern would reveal how the unpaired electron is delocalized across the extensive π-conjugated system. This experimental data is often complemented by Density Functional Theory (DFT) calculations to assign the coupling constants to specific protons in the molecule, confirming the radical's structure. aip.orgnih.gov
X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this compound, both single-crystal and powder XRD techniques provide crucial structural information.
Single-Crystal X-ray Diffraction (SCXRD): This technique requires a high-quality single crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, it is possible to determine the precise location of each atom in the molecule. The resulting structural solution provides definitive data on bond lengths, bond angles, and torsional angles. For a large PAH, SCXRD would confirm the molecule's planarity (or any deviation from it) and provide details on how the molecules pack in the crystal lattice, revealing intermolecular interactions like π-π stacking.
Powder X-ray Diffraction (PXRD): This method is used on a microcrystalline or powder sample. While it does not provide the atomic-level detail of SCXRD, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. PXRD is invaluable for confirming the identity of a bulk sample, assessing its purity against known crystalline phases, and studying polymorphism (the ability of a compound to exist in multiple crystal forms).
| Parameter | Example Value | Structural Significance |
|---|---|---|
| Chemical Formula | C₂₈H₁₆ nist.gov | Defines the atomic composition of the molecule. |
| Formula Weight | 352.43 g/mol nist.gov | Molar mass of the compound. |
| Crystal System | Monoclinic / Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or Pna2₁ researchgate.net | Defines the specific symmetry operations within the crystal. |
| Unit Cell Dimensions (Å) | a, b, c (e.g., a=13.8, b=12.2, c=6.8) researchgate.net | Defines the size and shape of the repeating unit of the crystal. |
| Volume (ų) | e.g., 1157 | Volume of the unit cell. |
| Z (Molecules per unit cell) | 2 or 4 | Number of molecules in the unit cell. |
| Intermolecular Interactions | π-π stacking distance (e.g., ~3.4-3.6 Å) | Indicates packing forces and arrangement of molecules in the solid state. |
Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, NPLC)
High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for the separation, identification, and purification of PAHs from complex mixtures. rdd.edu.iq Given that PAHs are often generated as part of a complex mixture of isomers, chromatographic separation is critical for isolating the target compound and assessing its purity. diva-portal.org Both normal-phase and reversed-phase HPLC are employed for this purpose.
Reversed-Phase HPLC (RP-HPLC): This is the most common method for PAH separation. It utilizes a non-polar stationary phase (e.g., C18 or phenyl-bonded silica) and a polar mobile phase (typically a gradient of water and acetonitrile (B52724) or methanol). diva-portal.org Separation is based on hydrophobicity; larger, more hydrophobic PAHs are retained longer on the column. The elution order can be finely tuned by adjusting the mobile phase composition, gradient, and temperature. rdd.edu.iq
Normal-Phase HPLC (NP-HPLC): NP-HPLC uses a polar stationary phase (e.g., silica (B1680970) or aminopropyl-bonded silica) and a non-polar mobile phase (such as hexane, often with a small amount of a more polar modifier). nih.govnih.gov In NP-HPLC, separation is governed by the interaction of the π-electrons of the PAH with the polar surface of the stationary phase. ualberta.ca This technique is particularly effective for separating isomers based on their shape and planarity. For a group of isomers, non-planar molecules tend to elute earlier than their more planar counterparts. nih.govnih.gov
Detectors commonly coupled with HPLC for PAH analysis include UV-Vis detectors, which are broadly applicable, and fluorescence detectors, which offer higher sensitivity and selectivity for many PAHs. hplc.eu
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |
|---|---|---|
| Stationary Phase | Polymeric C18, Phenyl-Hexyl diva-portal.org | Aminopropyl (NH₂), Cyano (CN) nih.gov |
| Mobile Phase | Acetonitrile / Water (gradient) diva-portal.org | n-Hexane / Dichloromethane (isocratic or gradient) nih.gov |
| Separation Principle | Hydrophobicity (retention increases with size/surface area). | π-electron interactions; sensitive to planarity and number of aromatic carbons. nih.govualberta.ca |
| Typical Elution Order | Smaller PAHs elute before larger PAHs. | Non-planar isomers elute before planar isomers. nih.govnih.gov |
| Common Application | General purity assessment and quantification. | Separation of complex isomeric mixtures. |
Theoretical and Computational Investigations of Benzo a Naphtho 8,1,2 Cde Naphthacene
Quantum Chemical Calculation Methodologies
The study of Benzo[a]naphtho[8,1,2-cde]naphthacene heavily relies on quantum chemical calculations to predict its properties, given the challenges associated with experimental investigations of such large and complex PAHs.
Density Functional Theory (DFT) Applications in Electronic Structure Prediction
Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of large PAHs like this compound. This method is instrumental in predicting the electronic structure and thermochemical properties of such molecules. DFT functionals, particularly hybrid functionals like B3LYP, are frequently employed to achieve a balance between computational cost and accuracy. These calculations can provide valuable insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic behavior. For instance, DFT has been successfully used to determine the enthalpies of formation for a wide range of PAHs. nih.gov The application of DFT to this compound would allow for a detailed mapping of its electron density and electrostatic potential, highlighting regions susceptible to electrophilic or nucleophilic attack.
Ab Initio and Semi-Empirical Approaches for Molecular Properties
Beyond DFT, both ab initio and semi-empirical methods offer a broader spectrum of tools for probing the molecular properties of this compound. Ab initio methods, while computationally more demanding, can provide highly accurate benchmarks for properties like electronic excitation energies and interaction energies. For large systems, however, their application can be limited.
Semi-empirical methods, on the other hand, offer a computationally less expensive alternative, making them suitable for initial screenings or for studying very large systems. These methods have been utilized to estimate properties such as the air-water partition coefficients for a variety of PAHs, including this compound. tandfonline.com While less accurate than DFT or ab initio methods, they can provide valuable qualitative trends and initial geometric structures for more refined calculations.
Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO Interactions)
The electronic and optical properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and the wavelength of light it absorbs and emits.
A smaller HOMO-LUMO gap generally implies that a molecule is more easily excitable, which can correlate with higher reactivity and absorption at longer wavelengths. For large, conjugated systems like this compound, the extensive π-system is expected to result in a relatively small HOMO-LUMO gap. Computational methods, particularly DFT, are essential for accurately predicting the energies of the HOMO and LUMO and visualizing their spatial distributions. This analysis is crucial for designing materials with specific electronic properties, for example, in the context of organic electronics where PAHs are often used. google.com
Prediction and Simulation of Spectroscopic Signatures
Computational chemistry provides powerful tools for predicting and simulating the spectroscopic signatures of molecules like this compound, which can be invaluable for its identification and characterization. Time-dependent DFT (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths.
Similarly, the vibrational frequencies of the molecule can be calculated at the DFT level. These computed frequencies, after appropriate scaling, can be used to simulate the infrared (IR) and Raman spectra. The calculation of the nuclear hessian at the optimized geometry yields these vibrational modes. nist.gov Such simulated spectra can be compared with experimental data to confirm the molecular structure or to aid in the interpretation of experimental results.
Computational Studies on Aromaticity and Delocalization Indices (e.g., Percent Resonance Energy)
The concept of aromaticity is central to the chemistry of PAHs. For a complex molecule like this compound, which consists of multiple fused benzene (B151609) rings, understanding the local and global aromaticity is key to predicting its stability and reactivity. Various computational indices are employed to quantify aromaticity.
One common approach is the use of geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index evaluates the degree of bond length equalization within a ring, with a value of 1 indicating a fully aromatic system like benzene. For non-planar PAHs, geometric descriptors such as the total dihedral deviation can be used in conjunction with HOMA to predict stability. nih.gov Another important set of indices are magnetism-based, such as the Nucleus-Independent Chemical Shift (NICS). NICS values calculated at the center of each ring can indicate the presence of aromatic (negative values) or anti-aromatic (positive values) character. These computational tools would allow for a detailed mapping of the aromatic character across the entire framework of this compound.
Conformational Analysis and Molecular Geometry Optimization
The three-dimensional structure of this compound is a critical determinant of its physical and chemical properties. Due to steric strain from the fusion of multiple aromatic rings, large PAHs can often deviate from planarity. xjournals.commdpi.com Computational geometry optimization is essential to determine the most stable conformation of the molecule.
This process involves finding the minimum energy structure on the potential energy surface. Methods like DFT are routinely used for geometry optimization, providing accurate bond lengths, bond angles, and dihedral angles. For potentially non-planar systems, it is crucial to explore the potential energy surface for different conformers to identify the global minimum. The optimized geometry serves as the foundation for all subsequent calculations of molecular properties, including electronic structure and spectroscopic signatures. nist.gov
Below is a table summarizing the types of computational data that would be generated for this compound.
| Computational Investigation | Methodology | Predicted Properties |
| Electronic Structure | Density Functional Theory (DFT) | Electron density, electrostatic potential, orbital energies |
| Molecular Properties | Ab Initio, Semi-Empirical | Excitation energies, partition coefficients |
| Frontier Orbitals | DFT | HOMO energy, LUMO energy, HOMO-LUMO gap |
| Spectroscopic Signatures | Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, vibrational frequencies (IR/Raman) |
| Aromaticity | HOMA, NICS | Local and global aromaticity, resonance energy |
| Molecular Geometry | DFT | Optimized bond lengths, bond angles, dihedral angles, conformational stability |
Reaction Mechanisms and Chemical Transformations
Electrophilic Aromatic Substitution Reactions of Benzo[a]naphtho[8,1,2-cde]naphthacene
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction generally proceeds through a two-step mechanism involving the formation of a cationic intermediate known as an arenium ion. masterorganicchemistry.com The rate and regioselectivity of SEAr reactions are influenced by the electron density of the aromatic system and the stability of the intermediate carbocation. wikipedia.org
For large, non-planar PAHs, the positions of electrophilic attack are primarily determined by the connectivity of carbon atoms within the molecule. kg.ac.rs In the case of this compound, the presence of numerous non-equivalent carbon atoms suggests that a mixture of products would be expected upon reaction with an electrophile. The most reactive sites would be those that lead to the most stable arenium ion intermediate, which is often influenced by the ability of the surrounding aromatic rings to delocalize the positive charge.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com While specific conditions for these reactions on this compound have not been reported, it is anticipated that strong electrophiles and catalysts would be required to overcome the inherent stability of this large aromatic system. The table below summarizes the expected reagents for these transformations based on general PAH chemistry.
| Reaction Type | Typical Reagents | Expected Product Type |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted this compound |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Halogen-substituted this compound |
| Sulfonation | Fuming H₂SO₄ | This compound sulfonic acid |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Alkyl-substituted this compound |
| Friedel-Crafts Acylation | R-COCl/AlCl₃ | Acyl-substituted this compound |
Oxidative and Reductive Chemical Transformations
Large PAHs can undergo both oxidation and reduction reactions, which alter their aromatic framework. researchgate.net The susceptibility to these transformations is dependent on the electronic properties of the specific PAH.
Oxidative Transformations: The oxidation of PAHs can be initiated by chemical reagents or photochemical processes. nih.gov In the presence of oxidizing agents, PAHs can form quinones, which are derivatives containing two carbonyl groups in a six-membered ring. For a complex structure like this compound, multiple quinone isomers could potentially be formed, with the positions of oxidation being dictated by the electron densities at various points in the molecule. Under certain conditions, especially in atmospheric or biological systems, PAHs can be oxidized to form dihydrodiols and epoxides. nih.gov
Reductive Transformations: Reduction of PAHs typically involves the addition of hydrogen atoms, leading to a partial or complete saturation of the aromatic rings. This can be achieved through catalytic hydrogenation using transition metal catalysts (e.g., Pd, Pt, Ni) and a source of hydrogen gas. Another common method is dissolving metal reduction, such as the Birch reduction, which employs an alkali metal in liquid ammonia with an alcohol. The regioselectivity of reduction in large PAHs is often difficult to predict and can lead to a variety of partially hydrogenated products.
Pericyclic Reactions and Cycloadditions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu For PAHs, cycloaddition reactions, a class of pericyclic reactions, are of particular interest. The Diels-Alder reaction, a [4+2] cycloaddition, is a well-studied example. rsc.org In this reaction, a conjugated diene reacts with a dienophile to form a six-membered ring.
Certain regions of large PAHs can exhibit diene-like character and participate in Diels-Alder reactions. researchgate.net The reactivity of a specific region of a PAH in a cycloaddition reaction is related to the loss of aromaticity in the transition state. acs.org For larger PAHs, the energy required to deform the molecule to the transition state geometry can be a key factor in determining reactivity. rsc.org It has been shown that larger planar PAHs can be more reactive in Diels-Alder reactions than their smaller counterparts due to a more favorable interaction energy between the deformed reactants. rsc.org Given the complex and extensive π-system of this compound, it is plausible that it could undergo cycloaddition reactions with potent dienophiles under appropriate conditions, potentially at its "bay" or "fjord" regions which may possess localized diene character.
Mechanistic Studies of this compound Formation Pathways
The formation of large PAHs like this compound is predominantly associated with high-temperature processes such as incomplete combustion and pyrolysis of organic materials. nih.govspringernature.com The mechanisms of PAH growth are complex and involve a series of reactions that build up larger aromatic systems from smaller fragments.
One of the most studied mechanisms for PAH growth is the Hydrogen-Abstraction-C₂H₂-Addition (HACA) mechanism. acs.org This process involves the abstraction of a hydrogen atom from a PAH molecule, followed by the addition of an acetylene molecule and subsequent cyclization to form a new aromatic ring. Other proposed mechanisms include the phenyl-addition-cyclization (PAC) mechanism and the methyl-addition/cyclization (MAC) mechanism. nih.gov Quantum chemical molecular dynamics simulations on benzene (B151609) combustion have shown that at lower hydrogen-to-carbon ratios, the growth of pericondensed PAHs is significant. nih.gov It is likely that the formation of a complex structure like this compound proceeds through a combination of these and other radical-mediated pathways in high-temperature environments.
Photochemical Reactivity of Fused Polycyclic Hydrocarbons
The extensive conjugated π-electron systems of large PAHs enable them to absorb ultraviolet and visible light. nih.gov Upon absorption of light, these molecules are promoted to an excited electronic state, from which they can undergo a variety of photochemical reactions. The photochemical fate of a PAH is dependent on its structure and the surrounding environment. nih.gov
A primary photochemical reaction for PAHs is photooxidation, which often involves reaction with molecular oxygen. nih.gov This can lead to the formation of endoperoxides, quinones, and other oxygenated products. In some cases, photochemical reactions can occur between different PAHs, where one acts as a photosensitizer for the reaction of another. nih.gov The presence of other molecules and solvents can also significantly influence the photochemical reaction pathways. nih.gov Given its large chromophore, this compound is expected to be photochemically active, likely undergoing photooxidation and potentially other light-induced transformations in the presence of suitable reactants and light of the appropriate wavelength.
Structure Reactivity Relationship Studies
Influence of Molecular Topology and Symmetry on Chemical Reactivity
The symmetry of Benzo[a]naphtho[8,1,2-cde]naphthacene plays a crucial role in defining the number and nature of its distinct chemical environments. A high degree of symmetry can result in fewer unique reactive sites, simplifying its reaction profiles. Conversely, a lack of symmetry can lead to a multitude of potential reaction centers with varying degrees of reactivity. Computational models that analyze the topology of PAHs have been developed to predict their adsorption energies on metal surfaces, a factor relevant to catalysis and surface chemistry. rsc.org
Impact of Angular vs. Linear Fusion Patterns on Electronic Distribution and Reactivity
The manner in which the aromatic rings are fused in this compound—a combination of angular and linear annulation—profoundly affects its electronic distribution and, consequently, its chemical reactivity. Linearly fused PAHs, or acenes, are known for their increasing instability with greater length, a characteristic that is mitigated by angular fusion. biochempress.com The specific arrangement of fused rings in this molecule dictates the localization of π-electrons and the distribution of electron density across the carbon framework.
This electronic distribution is critical in determining the sites most susceptible to electrophilic or nucleophilic attack. Regions of high electron density are prone to attack by electrophiles, a common reaction pathway for PAHs. researchgate.netnih.gov The fusion pattern influences the HOMO-LUMO gap of the molecule, which is a key indicator of its kinetic stability and reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity.
Stereoelectronic Effects on Reaction Stereoselectivity
Stereoelectronic effects, which encompass the influence of the spatial arrangement of orbitals on the outcome of a reaction, are critical in understanding the stereoselectivity of reactions involving complex PAHs like this compound. For instance, in cycloaddition reactions such as the Diels-Alder reaction, the stereochemistry of the dienophile is preserved in the product. masterorganicchemistry.com
The facial selectivity of such reactions, leading to either exo or endo products, is governed by secondary orbital interactions between the diene and the dienophile. masterorganicchemistry.com For a large, asymmetric PAH, the approach of a reagent will be sterically and electronically directed, leading to a preference for one stereoisomeric product over another. The specific topology of this compound will present a unique steric environment, guiding the trajectory of incoming reactants and influencing the stereochemical outcome of addition reactions. The stereoselectivity of radical hydrodenitration of Diels-Alder adducts, for example, has been shown to be related to the conformational stabilities of the bicyclic radical intermediates. nih.gov
Correlation of Computational Electronic Parameters with Experimental Reactivity
Computational chemistry provides powerful tools for predicting the reactivity of PAHs. researchgate.netnih.gov Various electronic parameters calculated through methods like Density Functional Theory (DFT) can be correlated with experimental observations of reactivity.
Key computational descriptors include:
Average Local Ionization Energy (ALIE): The ALIE value on the surface of a molecule can indicate the sites most susceptible to electrophilic attack. A lower ALIE value suggests a site where an electron is more easily removed. nih.gov
Fukui Functions: These are used to predict the most reactive sites for electrophilic, nucleophilic, and radical attack. researchgate.netnih.gov
HOMO and LUMO Energies and Distributions: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their spatial distributions provide insights into the molecule's susceptibility to oxidation and reduction, as well as its behavior in pericyclic reactions.
Calculated Atomic Charges: Methods like Natural Bond Order (NBO) can predict the charge distribution and identify electron-rich or electron-poor centers. nih.gov
These computational approaches have been successfully used to predict the reactive sites of numerous PAHs for reactions such as nitration and oxidation. researchgate.netnih.govnih.gov
Table 1: Computational Approaches for Predicting PAH Reactivity
| Computational Method | Predicted Property | Relevance to Reactivity |
|---|---|---|
| Average Local Ionization Energy (ALIE) | Susceptibility to electron removal | Predicts sites for electrophilic attack. nih.gov |
| Fukui Functions | Local reactivity | Identifies sites for electrophilic, nucleophilic, and radical reactions. researchgate.netnih.gov |
| HOMO/LUMO Analysis | Electron-donating/accepting ability | Indicates susceptibility to oxidation/reduction and participation in cycloadditions. |
Rational Design Principles for Modulating Chemical Transformations
The understanding of the structure-reactivity relationships in PAHs provides a foundation for the rational design of new functional molecules with tailored properties. rsc.org By strategically modifying the structure of a PAH like this compound, its chemical transformations can be modulated.
Principles for rational design include:
Introduction of Functional Groups: The addition of electron-donating or electron-withdrawing groups can alter the electronic landscape of the PAH, directing the regioselectivity of subsequent reactions. nih.gov
Modification of the Fusion Pattern: Synthesizing isomers with different arrangements of fused rings can lead to significant changes in stability and reactivity.
Inducing Non-planarity: The introduction of steric strain through bulky substituents or specific ring fusions can activate certain positions towards reaction.
These design principles are instrumental in the development of novel PAH-based materials for applications in organic electronics, sensor technology, and catalysis. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Synthesis and Characterization of Benzo a Naphtho 8,1,2 Cde Naphthacene Derivatives and Analogues
Strategic Design of Functionalized Benzo[a]naphtho[8,1,2-cde]naphthacene Derivatives
The functionalization of this compound and related nanographenes is a deliberate process aimed at engineering specific material properties. The primary strategy is to alter the molecule's electronic landscape to enhance its performance in organic electronics and optoelectronics. mun.ca The introduction of functional groups can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the band gap and, consequently, the absorption and emission of light. acs.orgmdpi.com
Key design strategies include:
Solubility Enhancement: Attaching flexible alkyl or alkoxy chains to the aromatic core is a common strategy to improve solubility in organic solvents. This is crucial for solution-based processing and fabrication of thin-film devices.
Tuning Optoelectronic Properties: The incorporation of electron-donating groups (like amines or ethers) or electron-withdrawing groups (like nitriles or ketones) can systematically adjust the HOMO/LUMO levels. This allows for the rational design of materials with specific colors of emission or absorption profiles for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org
Controlling Solid-State Packing: The nature and position of substituents significantly influence the intermolecular interactions (e.g., π-π stacking) in the solid state. Strategic design can promote favorable packing motifs that enhance charge transport, which is essential for high-performance organic field-effect transistors (OFETs). rsc.org
Inducing Chirality and Non-Planarity: Introducing bulky substituents or creating sterically hindered regions (fjord regions) can force the planar aromatic backbone to twist. This creates helical or non-planar structures with unique chiroptical properties and can prevent aggregation-caused quenching of fluorescence. rsc.org
Synthetic Pathways to Substituted and Heteroatom-Incorporated Analogues
The construction of complex polycyclic aromatic hydrocarbons like this compound derivatives relies on a bottom-up synthetic approach. magtech.com.cn These methods allow for the precise placement of functional groups and heteroatoms.
Common synthetic pathways include:
Diels-Alder Cycloadditions: This powerful reaction is used to build the polycyclic framework by forming new six-membered rings from dienes and dienophiles. acs.orgresearchgate.net
Scholl Reaction: An oxidative cyclodehydrogenation reaction is frequently used as a key final step to planarize polyphenylene precursors, forming multiple carbon-carbon bonds and extending the π-conjugated system. researchgate.net However, this reaction can sometimes lead to unexpected rearrangements.
Suzuki and Yamamoto Coupling: These palladium-catalyzed cross-coupling reactions are instrumental in building large polyphenylene precursors from smaller halogenated and boronic acid-functionalized aromatic building blocks.
Heteroatom Incorporation: Heteroatoms like nitrogen, sulfur, boron, or oxygen can be introduced by using heterocyclic building blocks in the initial stages of the synthesis. acs.orgbohrium.comnih.gov For example, using pyrimidine- or pyrrole-based precursors can lead to nitrogen-doped nanographenes. acs.org These heteroatoms can significantly alter the electronic properties, introducing n-type or p-type character to the semiconductor. magtech.com.cn
A notable example is the synthesis of a scorpion-shaped Dinaphtho[8,1,2-cde:2′,1′,8′-uva]pentacene derivative, a close analogue, which was achieved through a multi-step sequence involving Suzuki coupling and subsequent cyclodehydrogenation. rsc.org
Spectroscopic and Computational Characterization of Structural Modifications
A combination of spectroscopic techniques and computational modeling is essential to fully characterize the structure and properties of newly synthesized derivatives.
Spectroscopic Analysis:
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and connectivity of atoms, confirming the successful synthesis and purity of the compound.
UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques probe the electronic transitions within the molecule. Modifications to the aromatic core or the addition of functional groups result in shifts in the absorption and emission wavelengths, which can be directly correlated with changes in the HOMO-LUMO gap. mdpi.comaanda.org For instance, extended π-conjugation typically leads to a bathochromic (red) shift in the absorption spectrum.
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., C=O, C-N) and to study the vibrational modes of the molecule. The analysis of C-H stretching vibrations can distinguish between aromatic and aliphatic regions in partially hydrogenated analogues. aanda.orgnih.gov
Computational Characterization:
Density Functional Theory (DFT): DFT is a powerful tool for predicting the geometric and electronic structures of these large molecules. mdpi.comdntb.gov.ua It can accurately calculate HOMO and LUMO energy levels, electron distribution, and predict UV-Vis absorption spectra, which complements experimental findings. researchgate.netresearchgate.net
Time-Dependent DFT (TD-DFT): This method is specifically used to calculate the energies of electronic excited states, providing a theoretical basis for interpreting experimental absorption and emission spectra. aanda.orgresearchgate.net Computational studies have shown that edge functionalization with groups like carboxylates may not significantly alter the HOMO-LUMO gap but can distort the planar backbone, affecting solubility and intermolecular interactions. nih.gov
| Property | Technique | Information Obtained |
|---|---|---|
| Molecular Structure | NMR (¹H, ¹³C), Mass Spectrometry | Atom connectivity, molecular weight, confirmation of synthesis. |
| Electronic Transitions | UV-Vis Absorption, Photoluminescence | HOMO-LUMO gap, absorption/emission wavelengths, quantum yield. |
| Functional Groups | Infrared (IR) Spectroscopy | Identification of specific chemical bonds and functional moieties. |
| Geometric & Electronic Structure | DFT Calculations | Optimized geometry, HOMO/LUMO energies, electrostatic potential. |
| Excited State Properties | TD-DFT Calculations | Predicted absorption spectra, transition energies, oscillator strengths. |
Comparative Analysis of Electronic and Reactive Properties of Derivatives vs. Parent Compound
Modifying the parent this compound structure directly impacts its electronic and reactive properties.
Electronic Properties: The introduction of substituents or heteroatoms serves as a primary method for tuning the electronic bandgap. acs.org
Bandgap Engineering: Electron-donating groups generally raise the HOMO level, while electron-withdrawing groups lower the LUMO level. A combination of both can significantly reduce the HOMO-LUMO gap, shifting the molecule's absorption and emission to longer wavelengths.
Charge Carrier Mobility: Doping with heteroatoms like boron (p-type) or nitrogen (n-type) can change the majority charge carrier, transforming the material from a hole-transporting (p-type) to an electron-transporting (n-type) semiconductor. magtech.com.cn The planarity and packing of the derivatives also play a crucial role; twisted or non-planar structures can have altered electronic delocalization compared to their planar parent compounds. rsc.org
Reactive Properties: The electron density distribution across the aromatic system dictates its reactivity.
Electrophilic Substitution: Functionalization alters the electron-rich and electron-poor regions of the molecule, directing subsequent electrophilic substitution reactions to specific sites. researchgate.net
| Modification | Effect on HOMO Level | Effect on LUMO Level | Resulting Bandgap Change | Example Group |
|---|---|---|---|---|
| Electron-Donating Group | Increase | Minor Change | Decrease | -OCH₃, -NH₂ |
| Electron-Withdrawing Group | Minor Change | Decrease | Decrease | -CN, -NO₂ |
| Heteroatom (e.g., Nitrogen) | Decrease | Decrease | Variable | Pyridine ring fusion |
| Extended Conjugation | Increase | Decrease | Significant Decrease | Annelation of benzene (B151609) rings |
Exploration of Helical and Non-Planar Analogues
Moving beyond two-dimensional structures, the synthesis of non-planar and helical analogues of this compound opens up new avenues in materials science. Non-planarity is typically induced by introducing steric strain into the molecular framework. rsc.org
Induction of Non-Planarity:
Steric Hindrance: The synthesis of precursors with bulky substituents that sterically clash upon planarization can lead to twisted or saddle-shaped final molecules. compchemhighlights.org
Helicene Motifs: Fusing benzene rings in a way that creates an ortho-annulated spiral structure results in helicenes. Incorporating magtech.com.cnhelicene or jst.go.jphelicene fragments into the periphery of a nanographene core is a key strategy for creating chiral, non-planar structures. rsc.orgmpg.de
Odd-Membered Rings: The incorporation of five- or seven-membered rings into the graphitic lattice can induce curvature, leading to bowl-shaped (buckybowl) or saddle-shaped structures. compchemhighlights.orgthieme-connect.com
Properties of Non-Planar Analogues:
Chirality: Helical molecules are inherently chiral and can exist as distinct enantiomers, which can be separated and studied for their chiroptical properties, such as circular dichroism.
Enhanced Solubility: The contorted shape of non-planar molecules disrupts efficient crystal packing, often leading to significantly improved solubility compared to their planar counterparts. compchemhighlights.org
Novel Electronic Properties: The twisted π-system in these molecules leads to unique electronic and photophysical properties. For example, a twisted dinaphthopentacene derivative exhibits strong electronic delocalization and a small HOMO-LUMO bandgap despite its non-planar configuration. rsc.org The racemization barrier—the energy required to interconvert between enantiomers—is a key parameter that defines their configurational stability. thieme-connect.com
The exploration of these complex three-dimensional aromatic structures is a testament to the versatility of modern organic synthesis and pushes the boundaries of functional molecular materials. researchgate.net
Future Research Directions and Emerging Paradigms in Benzo a Naphtho 8,1,2 Cde Naphthacene Chemistry
Development of Green Chemistry Approaches for Sustainable Synthesis
The synthesis of complex PAHs like benzo[a]naphtho[8,1,2-cde]naphthacene has traditionally relied on multi-step processes that can be resource-intensive and generate significant chemical waste. Future research will increasingly prioritize the development of green and sustainable synthetic routes. These approaches aim to enhance efficiency, minimize environmental impact, and improve safety.
Key areas of focus will include:
Microwave-Assisted Synthesis: This technique offers rapid heating, reduced reaction times, and often leads to higher yields compared to conventional heating methods. beilstein-journals.orgjchps.com The application of microwave irradiation to key bond-forming reactions in the synthesis of the this compound backbone could significantly streamline its production. researchgate.net
Flow Chemistry: Continuous-flow reactors provide precise control over reaction parameters such as temperature and pressure, leading to improved reproducibility and scalability. nih.gov For the synthesis of this compound, flow chemistry could enable safer handling of reactive intermediates and facilitate in-line purification, reducing the need for traditional workup procedures.
Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for building molecular complexity while minimizing the generation of stoichiometric byproducts. Future synthetic approaches towards this compound and its derivatives will likely leverage advancements in transition-metal catalysis to forge key carbon-carbon bonds in a more atom-economical fashion.
Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents, is a cornerstone of green chemistry. Research into the solubility and reactivity of this compound precursors in greener solvent systems will be crucial for developing more sustainable synthetic protocols. nih.gov
| Green Chemistry Approach | Potential Advantages for this compound Synthesis | Key Research Challenges |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved energy efficiency. beilstein-journals.orgjchps.com | Optimization of microwave parameters for specific reaction steps, scalability. |
| Flow Chemistry | Enhanced reaction control, improved safety, potential for automation and in-line monitoring. nih.gov | Reactor design for handling poorly soluble intermediates, integration of purification steps. |
| Catalytic C-H Activation | Increased atom economy, reduced waste generation, novel functionalization pathways. | Selectivity and reactivity of C-H bonds in large PAH systems. |
| Use of Greener Solvents | Reduced environmental impact, improved safety profile. nih.gov | Solubility of hydrophobic PAH precursors, compatibility with reaction conditions. |
Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound is essential for optimizing reaction conditions and discovering new chemical pathways. Advanced in-situ spectroscopic techniques, which allow for real-time monitoring of reactions as they occur, are poised to provide unprecedented insights. numberanalytics.comresearchgate.net
Future research will likely employ a suite of these techniques:
In-Situ NMR and Raman Spectroscopy: These methods can provide detailed structural information about reactants, intermediates, and products directly in the reaction vessel. nih.govnumberanalytics.com This allows for the identification of transient species and the elucidation of complex reaction networks.
Real-Time Mass Spectrometry: Techniques such as Direct Analysis in Real Time (DART) and Extractive Electrospray Ionization (EESI) mass spectrometry can monitor the evolution of species in a reaction mixture with high sensitivity and specificity. researchgate.netrsc.org
In-Situ UV-Vis and Fluorescence Spectroscopy: Given the chromophoric nature of PAHs, UV-Vis and fluorescence spectroscopy are powerful tools for tracking the formation of the extended π-conjugated system of this compound. researchgate.netresearchgate.net These techniques can provide kinetic data and insights into the electronic properties of the molecules being formed.
| In-Situ Technique | Type of Information Provided | Application in this compound Research |
|---|---|---|
| NMR Spectroscopy | Structural information, identification of intermediates. numberanalytics.com | Mechanistic studies of synthetic routes. |
| Raman Spectroscopy | Vibrational modes, molecular structure, reaction progress. nih.gov | Real-time optimization of reaction conditions. |
| Mass Spectrometry | Molecular weight of reactants, intermediates, and products. researchgate.netrsc.org | Kinetic analysis and identification of reaction pathways. |
| UV-Vis/Fluorescence Spectroscopy | Electronic transitions, conjugation length, concentration. researchgate.netresearchgate.net | Monitoring the formation of the final π-system. |
Integration of Machine Learning and AI in Molecular Design and Property Prediction
The vast chemical space of possible derivatives of this compound makes exhaustive experimental investigation impractical. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools for accelerating the discovery of new materials with desired properties. nih.govyoutube.com
Future research in this area will focus on:
Predictive Modeling: Developing quantitative structure-property relationship (QSPR) models to predict the electronic, optical, and material properties of this compound derivatives. acs.orgnih.govnih.gov This can help to prioritize synthetic targets with the highest potential for specific applications.
Generative Models: Employing generative AI algorithms to design novel this compound-based structures with optimized properties. youtube.comrsc.org These models can explore the chemical space more efficiently than traditional methods and propose innovative molecular architectures.
High-Throughput Virtual Screening: Using ML models to rapidly screen large virtual libraries of this compound derivatives for promising candidates in areas such as organic electronics or sensor technology. eurekaselect.comarxiv.org
Autonomous Experimentation: Integrating AI with robotic systems to create closed-loop platforms for the autonomous optimization of synthetic reactions and the discovery of new materials. nih.govacs.org
Exploration of Novel Reactivity and Unprecedented Chemical Transformations
The unique electronic structure and steric environment of this compound may give rise to novel reactivity and unprecedented chemical transformations. Future research will venture beyond well-established reactions to explore the untapped chemical potential of this large PAH.
Potential avenues of exploration include:
Selective Functionalization: Developing methods for the regioselective functionalization of the this compound core. This will be crucial for tuning its properties and incorporating it into larger molecular systems.
On-Surface Synthesis: Utilizing surface-science techniques to perform chemical reactions on this compound molecules adsorbed on surfaces. This can lead to the formation of novel nanostructures and materials with precisely controlled properties.
Host-Guest Chemistry: Investigating the ability of the curved π-surface of this compound to act as a host for smaller molecules and ions, leading to new applications in sensing and molecular recognition.
Photochemical and Electrochemical Transformations: Exploring the rich photochemistry and electrochemistry of this compound to drive novel chemical transformations and access new reactive intermediates. nih.govmit.edunih.gov
Interdisciplinary Convergence in Advanced Organic Materials Science
The future of this compound chemistry is intrinsically linked to its potential applications in advanced organic materials. This will require a highly interdisciplinary approach, bringing together expertise from chemistry, physics, materials science, and engineering. europa.eu
Key interdisciplinary research directions include:
Organic Electronics: Investigating the charge transport properties of this compound and its derivatives for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netacs.org
Nanoscience: Using this compound as a building block for the bottom-up synthesis of carbon nanostructures, such as graphene nanoribbons and quantum dots, with precisely defined properties. researchgate.net
Astrochemistry: Studying the spectroscopic signatures of this compound to better understand the role of large PAHs in the interstellar medium and the formation of cosmic dust. europa.eucompchem.nlnih.gov
Sensor Technology: Developing chemosensors based on this compound that can detect specific analytes through changes in their optical or electronic properties.
Q & A
Basic Research Questions
Q. What are the key structural features of Benzo[a]naphtho[8,1,2-cde]naphthacene, and how do they influence its physicochemical properties?
- Methodological Answer : The compound is a polycyclic aromatic hydrocarbon (PAH) with a fused naphthacene backbone and benzo/naphtho extensions. Its molecular formula (C₂₈H₁₆) and extended π-conjugation contribute to high thermal stability (boiling point: ~629°C) and density (~1.3 g/cm³) . Structural analysis via X-ray crystallography or computational modeling (DFT) is recommended to confirm bond lengths and planarity, which affect electronic properties like absorbance and fluorescence.
Q. What are the standard synthesis protocols for this compound, and what purity validation methods are used?
- Methodological Answer : Synthesis typically involves multi-step cyclodehydrogenation or Scholl reactions under controlled conditions (e.g., FeCl₃ catalysis). Post-synthesis purification requires HPLC with a C18 column and UV detection at 254 nm. Purity is validated via mass spectrometry (MS) and nuclear magnetic resonance (¹H/¹³C NMR) to confirm molecular weight (352.43 g/mol) and absence of residual solvents .
Q. How can researchers characterize the electronic absorption and emission spectra of this compound?
- Methodological Answer : UV-Vis spectroscopy in dichloromethane or toluene (1×10⁻⁵ M) reveals absorbance maxima in the 300–400 nm range due to π→π* transitions. Fluorescence spectra (excitation at λmax) should be recorded in degassed solvents to minimize quenching. Compare experimental data with time-dependent DFT (TD-DFT) calculations to assign electronic transitions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?
- Methodological Answer : Discrepancies in spectral peaks (e.g., fluorescence λmax) may arise from solvent polarity, aggregation, or impurities. Replicate experiments under standardized conditions (solvent, concentration, temperature). Cross-validate with high-resolution MS and 2D NMR (COSY, NOESY) to confirm structural integrity. Reference NIST spectral databases for PAHs where available .
Q. What experimental strategies optimize the compound’s solubility for applications in optoelectronic devices?
- Methodological Answer : Introduce solubilizing groups (e.g., alkyl chains) via Friedel-Crafts alkylation, balancing electronic effects. Test solubility in orthogonal solvents (toluene, chlorobenzene) using dynamic light scattering (DLS) to detect aggregation. Pair with thermogravimetric analysis (TGA) to ensure thermal stability (>300°C) post-functionalization .
Q. How does the antiaromatic character of fused subunits influence the compound’s electronic properties?
- Methodological Answer : Use nucleus-independent chemical shift (NICS) calculations to quantify paratropicity in fused rings. Correlate with redox potentials (cyclic voltammetry) and electron spin resonance (ESR) to assess radical stability. Experimental Ered1 values (reduction potentials) should align with computed NICSπZZ trends .
Q. What are the challenges in computational modeling of this compound, and how can they be mitigated?
- Methodological Answer : Large system size (28 carbons) increases computational cost. Use density functional tight-binding (DFTB) for preliminary geometry optimization, followed by hybrid functionals (B3LYP/6-311G**) for electronic properties. Validate against experimental XRD or spectroscopic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
